
Diethyl 2-hydroxy-4-methylenepentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-hydroxy-4-methylenepentanedioate, also known as TETi76 diethyl ester, is a chemical compound with the empirical formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is a cell-permeant diester form of the α-KG-competitive and highly selective TET1/2/3 dioxygenase inhibitor . It is used in various scientific research applications due to its unique properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-hydroxy-4-methylenepentanedioate involves the esterification of 2-hydroxy-4-methylene-pentanedioic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to achieve a high purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with continuous monitoring of reaction conditions to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxy-4-methylenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-hydroxy-4-methylenepentanedioate is widely used in scientific research due to its ability to inhibit TET dioxygenases. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in studies involving DNA methylation and hydroxymethylation.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to TET enzyme dysfunction.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Diethyl 2-hydroxy-4-methylenepentanedioate exerts its effects by inhibiting TET1/2/3 dioxygenases, which are enzymes involved in the demethylation of 5-methylcytosine in DNA . The compound competes with α-ketoglutarate (α-KG) for binding to the active site of TET enzymes, thereby reducing the levels of 5-hydroxymethylcytosine (5hmC) in cells . This inhibition leads to changes in gene expression and cellular functions, making it a valuable tool for studying epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylene-pentanedioic acid: The parent compound of Diethyl 2-hydroxy-4-methylenepentanedioate.
TETi76 acid: A more potent inhibitor of TET enzymes but less cell-permeant compared to its diethyl ester form.
Uniqueness
This compound is unique due to its cell-permeant nature, allowing it to effectively inhibit TET enzymes within cells. This property makes it more suitable for in vivo studies compared to other similar compounds .
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
diethyl 2-hydroxy-4-methylidenepentanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8,11H,3-6H2,1-2H3 |
InChI Key |
KEGNSROWYBDVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
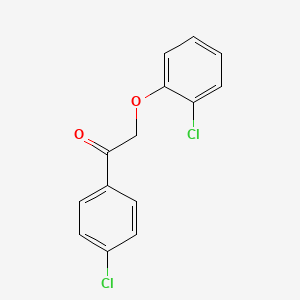
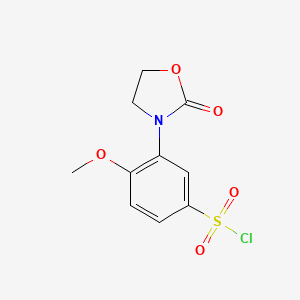
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
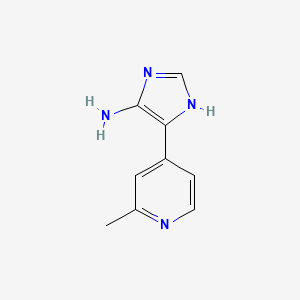
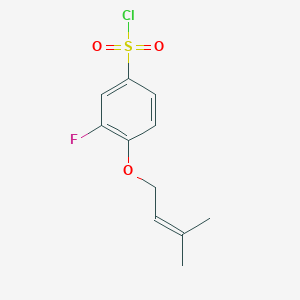
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
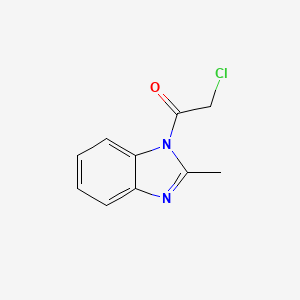
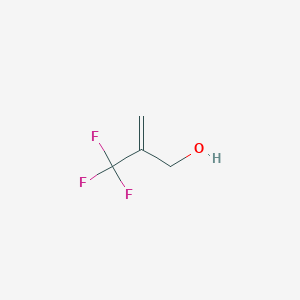


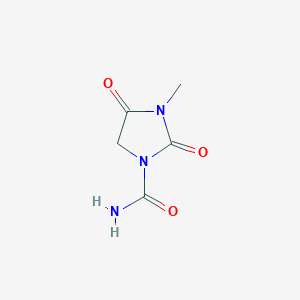
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)

